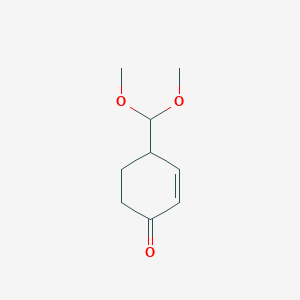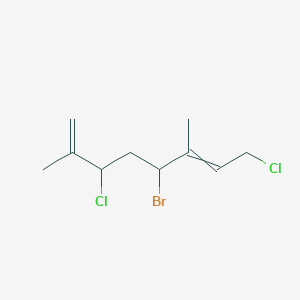
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene is an organic compound belonging to the class of organochlorides. Organochlorides are compounds containing a chemical bond between a carbon atom and a chlorine atom. This compound is characterized by the presence of bromine and chlorine atoms attached to a diene structure, which is a hydrocarbon with two double bonds.
准备方法
The synthesis of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be achieved through various synthetic routes. One common method involves the use of N-bromosuccinimide (NBS) in a free radical reaction. In this reaction, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then reacts with the target compound to form the desired product . Industrial production methods may involve tubular diazotization reaction technology, which offers advantages such as continuity in production, safety, short reaction time, and energy saving .
化学反应分析
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: It may be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
相似化合物的比较
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be compared with other similar compounds, such as:
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: This compound has an additional bromine atom, which may affect its reactivity and applications.
5-Bromo-1,3-dimethyluracil: This compound contains a uracil ring structure, which is different from the diene structure of this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms on a diene structure, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
64819-69-8 |
|---|---|
分子式 |
C10H15BrCl2 |
分子量 |
286.03 g/mol |
IUPAC 名称 |
5-bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)10(13)6-9(11)8(3)4-5-12/h4,9-10H,1,5-6H2,2-3H3 |
InChI 键 |
AADSQRFHTJGABO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(CC(C(=CCCl)C)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
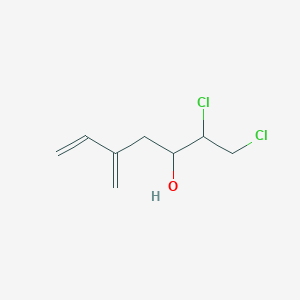
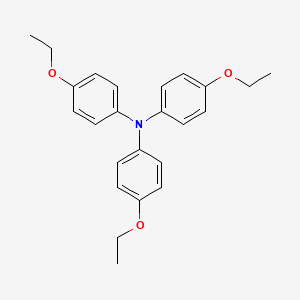
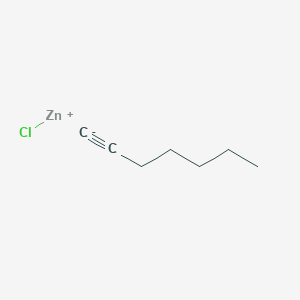
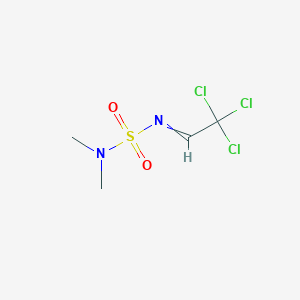

![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
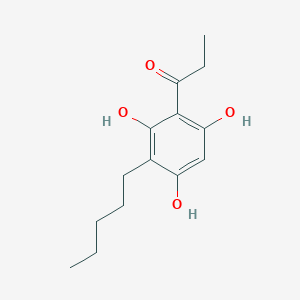

![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
